molecular formula C9H17NO B2992884 (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine CAS No. 2247104-17-0

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine

Cat. No.: B2992884
CAS No.: 2247104-17-0
M. Wt: 155.241
InChI Key: SEPWKGDNATVKPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-oxabicyclo[222]octan-1-yl)methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring

Scientific Research Applications

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that it is harmful if swallowed, and H315 means it causes skin irritation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine typically involves the reaction of a suitable bicyclic precursor with an amine source. One common method involves the use of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol as a starting material, which is then subjected to aminomethylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    2-Oxabicyclo[2.2.2]octane-1-methanamine, 4-methyl-, hydrochloride: A hydrochloride salt form of the compound

Uniqueness

(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-8-2-4-9(6-10,5-3-8)11-7-8/h2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPWKGDNATVKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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